
N,N-Bis(2-hydroxyethyl)-m-fluoroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Bis(2-hydroxyethyl)-m-fluoroaniline is an organic compound characterized by the presence of two hydroxyethyl groups attached to a nitrogen atom, which is also bonded to a fluorinated aniline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-hydroxyethyl)-m-fluoroaniline typically involves the reaction of m-fluoroaniline with ethylene oxide in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process can be summarized as follows:
Reactants: m-Fluoroaniline and ethylene oxide.
Catalyst: A suitable catalyst such as zinc-doped calcium oxide.
Reaction Conditions: The reaction is conducted at elevated temperatures (around 90°C) to facilitate the formation of this compound.
Industrial Production Methods
For large-scale industrial production, the process is optimized to achieve high yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis. The reaction conditions are carefully monitored to minimize by-products and ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Bis(2-hydroxyethyl)-m-fluoroaniline can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl groups can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic ring.
Applications De Recherche Scientifique
N,N-Bis(2-hydroxyethyl)-m-fluoroaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of surfactants, lubricants, and other specialty chemicals.
Mécanisme D'action
The mechanism by which N,N-Bis(2-hydroxyethyl)-m-fluoroaniline exerts its effects involves interactions with specific molecular targets. The hydroxyethyl groups can form hydrogen bonds with various biomolecules, while the fluorinated aromatic ring can participate in π-π interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Bis(2-hydroxyethyl)aniline: Lacks the fluorine atom, resulting in different chemical properties.
N,N-Bis(2-hydroxyethyl)taurine: Contains a sulfonic acid group, which imparts different solubility and reactivity characteristics.
N,N-Bis(2-hydroxyethyl)dodecylamine: Contains a long alkyl chain, making it more hydrophobic.
Uniqueness
N,N-Bis(2-hydroxyethyl)-m-fluoroaniline is unique due to the presence of the fluorine atom on the aromatic ring, which can significantly alter its chemical reactivity and interactions with other molecules. This fluorination can enhance the compound’s stability and binding affinity in various applications.
Propriétés
Numéro CAS |
323-60-4 |
|---|---|
Formule moléculaire |
C10H14FNO2 |
Poids moléculaire |
199.22 g/mol |
Nom IUPAC |
2-[3-fluoro-N-(2-hydroxyethyl)anilino]ethanol |
InChI |
InChI=1S/C10H14FNO2/c11-9-2-1-3-10(8-9)12(4-6-13)5-7-14/h1-3,8,13-14H,4-7H2 |
Clé InChI |
GFXQBWUWIQBIKN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)F)N(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


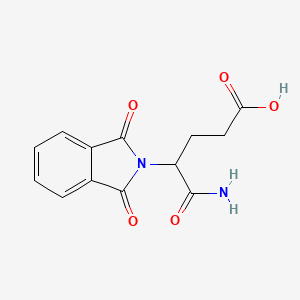
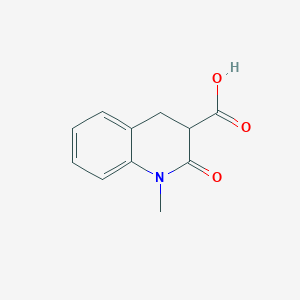



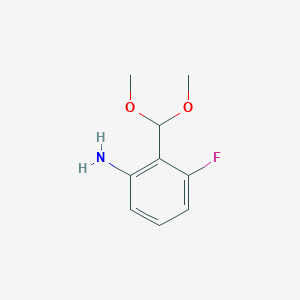
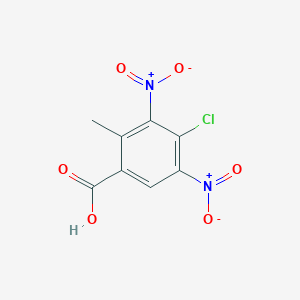
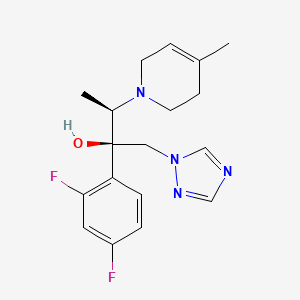
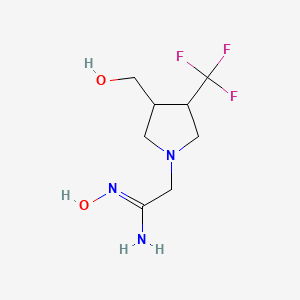
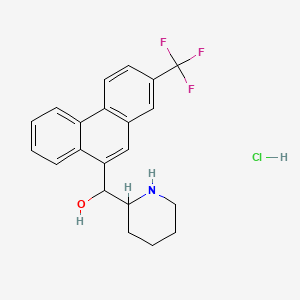
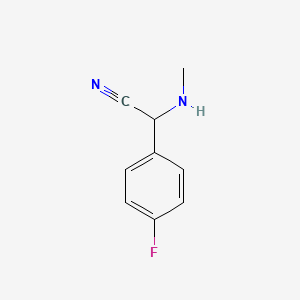
![methyl 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-2-methylpentanoate](/img/structure/B15290846.png)
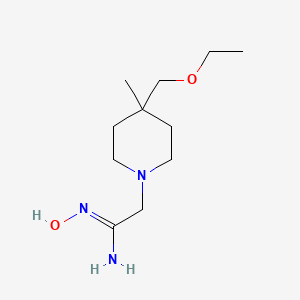
![[(10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] pentadecanoate](/img/structure/B15290867.png)
